1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a pyrazolo[3,4-b]pyridine core, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyrazole derivatives can be reacted under acidic or basic conditions to form the desired pyrazolo[3,4-b]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H22F3N3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H22F3N3/c1-5-6-9-26-19-18(14(4)25-26)16(20(21,22)23)11-17(24-19)15-8-7-12(2)13(3)10-15/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
WJXGXVSWFVUUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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